1-(Bromomethyl)-2-methoxybenzene
Overview
Description
1-(Bromomethyl)-2-methoxybenzene, also known as o-Anisylmethyl bromide, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene, where a bromomethyl group and a methoxy group are attached to the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxytoluene (o-anisole) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 2-methoxytoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzyl derivatives
- Aldehydes or acids from oxidation
- 2-Methoxytoluene from reduction
Scientific Research Applications
1-(Bromomethyl)-2-methoxybenzene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Used in the preparation of biologically active molecules and probes for biochemical studies.
Medicine: Potential precursor for drug development and synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-methoxybenzene primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can influence the reactivity and orientation of the compound in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
1-(Chloromethyl)-2-methoxybenzene: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(Bromomethyl)-4-methoxybenzene: The methoxy group is in the para position relative to the bromomethyl group.
2-Bromo-1-methoxybenzene: The bromine atom is directly attached to the benzene ring without the methylene bridge.
Uniqueness: 1-(Bromomethyl)-2-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity patterns and synthetic utility. The ortho positioning of these groups can lead to specific steric and electronic effects, influencing the outcome of chemical reactions.
Properties
IUPAC Name |
1-(bromomethyl)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUNFWSVXRPCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200311 | |
Record name | 1-(Bromomethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52289-93-7 | |
Record name | 1-(Bromomethyl)-2-methoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052289937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Bromomethyl)-2-methoxybenzene, tech | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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